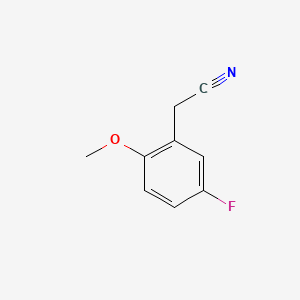

2-(5-Fluoro-2-methoxyphenyl)acetonitrile

Descripción

2-(5-Fluoro-2-methoxyphenyl)acetonitrile (CAS: 501008-41-9) is a nitrile derivative featuring a fluorinated methoxyphenyl backbone. Its molecular formula is C₉H₈FNO, with a molecular weight of 165.16 g/mol. The compound is characterized by a fluoro substituent at the 5-position and a methoxy group at the 2-position of the phenyl ring, connected to an acetonitrile moiety. It is stored under dry, room-temperature conditions and exhibits hazards including skin/eye irritation (H315, H319) and acute toxicity (H302, H332) .

Propiedades

IUPAC Name |

2-(5-fluoro-2-methoxyphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO/c1-12-9-3-2-8(10)6-7(9)4-5-11/h2-3,6H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHJFTJPFOVONOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50307213 | |

| Record name | 2-(5-fluoro-2-methoxyphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50307213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

501008-41-9 | |

| Record name | 5-Fluoro-2-methoxybenzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=501008-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(5-fluoro-2-methoxyphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50307213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(5-fluoro-2-methoxyphenyl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Reaction Scheme

- Starting Material : 5-fluoro-2-methoxybenzyl chloride

- Reagent : Sodium cyanide

- Solvent : Dimethyl sulfoxide (DMSO)

- Conditions : Reflux

The reaction can be summarized as follows:

$$

\text{5-fluoro-2-methoxybenzyl chloride} + \text{NaCN} \xrightarrow{\text{DMSO, reflux} } \text{this compound}

$$

Grignard Reaction Method

An alternative preparation method involves the use of Grignard reagents derived from 2-bromo-4-fluoroanisole. This method allows for the formation of the desired compound through a series of steps involving the formation of an intermediate alcohol before converting it into the nitrile.

Steps Involved

Formation of Grignard Reagent :

- React 2-bromo-4-fluoroanisole with magnesium in THF to form a Grignard reagent.

Addition of Carbonyl Compound :

- Introduce an appropriate carbonyl compound (e.g., DMF) to the Grignard reagent.

-

- Upon hydrolysis and subsequent treatment with a dehydrating agent, convert the resulting alcohol into the nitrile form.

Detailed Reaction Conditions and Yields

The following table summarizes the yields and conditions observed in various studies related to the preparation of this compound.

| Method | Starting Material | Reagent | Solvent | Yield (%) | Notes |

|---|---|---|---|---|---|

| Nucleophilic Substitution | 5-Fluoro-2-methoxybenzyl chloride | Sodium cyanide | DMSO | ~85 | Reflux conditions required |

| Grignard Reaction | 2-Bromo-4-fluoroanisole | Magnesium + DMF | THF | ~90 | Multi-step process |

Industrial Production Considerations

In industrial settings, the production of this compound may utilize continuous flow reactors to enhance yield and purity. Optimizations may include:

- Scalability : Adjusting reaction volumes for larger batches.

- Purification Techniques : Implementing advanced purification methods such as chromatography to ensure product quality.

Análisis De Reacciones Químicas

Types of Reactions: 2-(5-Fluoro-2-methoxyphenyl)acetonitrile can undergo various chemical reactions, including:

Oxidation: The nitrile group can be oxidized to form the corresponding carboxylic acid.

Reduction: The nitrile group can be reduced to form the corresponding amine.

Substitution: The fluorine and methoxy groups on the phenyl ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) can be used.

Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) can be used under appropriate conditions.

Major Products:

Oxidation: 2-(5-Fluoro-2-methoxyphenyl)acetic acid.

Reduction: 2-(5-Fluoro-2-methoxyphenyl)ethylamine.

Substitution: Various substituted derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

2-(5-Fluoro-2-methoxyphenyl)acetonitrile has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme interactions and metabolic pathways.

Industry: It can be used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 2-(5-Fluoro-2-methoxyphenyl)acetonitrile depends on its specific application. In drug development, it may act as a precursor to active pharmaceutical ingredients that target specific molecular pathways. The fluorine and methoxy groups can influence the compound’s binding affinity and selectivity for certain biological targets, such as enzymes or receptors.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Halogen-Substituted Derivatives

- (5-Chloro-2-methoxyphenyl)acetonitrile (CAS: 7048-38-6): Molecular Formula: C₉H₈ClNO Molecular Weight: 181.62 g/mol Key Differences: The chloro substituent increases molecular weight compared to the fluoro analog. Chlorine’s larger atomic size and weaker electronegativity may alter reactivity and solubility. Hazard profiles differ due to chlorine’s toxicity .

- 2-(5-Bromo-2-methoxyphenoxy)acetonitrile (CAS: 1221793-69-6): Molecular Formula: C₉H₈BrNO₂ Molecular Weight: 258.07 g/mol Key Differences: Bromine’s heavy atom increases molecular weight significantly.

Alkyl-Substituted Derivatives

- Predicted boiling point is 286.9±25.0 °C, higher than the fluoro analog due to increased van der Waals interactions .

Positional Isomers

- (4-Methoxyphenyl)acetonitrile (CAS: 104-47-2): Molecular Formula: C₉H₉NO Molecular Weight: 147.17 g/mol Key Differences: Methoxy group at the 4-position instead of 2-position. This positional change reduces steric effects and may increase electronic conjugation, affecting HOMO-LUMO gaps .

Heterocyclic Analogues

2-(5-Bromothiophen-2-yl)acetonitrile (CAS: 71637-37-1):

5-Nitro-2-pyridineacetonitrile (CAS: 123846-66-2):

Physicochemical Properties Comparison

Electronic and Reactivity Profiles

- Electron-Withdrawing Effects : The fluoro group in this compound lowers the HOMO energy, enhancing electrophilic stability compared to methoxy or ethyl groups .

- Heterocyclic Systems : Thiophene and pyridine rings introduce conjugation pathways, altering charge distribution. For example, pyridine’s nitrogen increases polarity, affecting solubility .

Actividad Biológica

2-(5-Fluoro-2-methoxyphenyl)acetonitrile is an organic compound characterized by its unique structure, which includes a fluorine atom and a methoxy group attached to a phenyl ring. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

- Molecular Formula : C9H8FNO

- Molecular Weight : 165.16 g/mol

- CAS Number : 501008-41-9

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the fluorine and methoxy groups can significantly influence the compound's binding affinity and selectivity towards these targets.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes that play crucial roles in metabolic pathways.

- Receptor Modulation : It could act as a modulator for certain receptors, thereby influencing cellular signaling pathways.

Biological Activity Studies

Research into the biological activity of this compound has revealed several promising findings:

Antimicrobial Activity

A study evaluated the antimicrobial properties of various derivatives, including this compound. The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentrations (MICs) reported as follows:

- Staphylococcus aureus : MIC = 16 μg/mL

- Escherichia coli : MIC = 32 μg/mL

These results indicate that the compound may possess broad-spectrum antimicrobial properties, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

In another study focused on anticancer properties, this compound was found to exhibit cytotoxic effects on various cancer cell lines. The compound's mechanism involved inducing apoptosis through reactive oxygen species (ROS) generation and lipid peroxidation.

| Cell Line | CC50 (μM) | Mechanism of Action |

|---|---|---|

| MDA-MB 231 (breast cancer) | 9 | Induction of apoptosis via ROS |

| HeLa (cervical cancer) | >10 | No significant effect observed |

| Jurkat (T-cell leukemia) | 15 | Apoptosis induction |

Case Studies

Several case studies have highlighted the potential applications of this compound in drug design:

-

Case Study on Antimicrobial Efficacy :

- Researchers synthesized a series of phenylacetonitrile derivatives and tested their antimicrobial efficacy against various pathogens. The findings indicated that derivatives with similar structural motifs to this compound exhibited enhanced activity compared to unsubstituted analogs.

-

Case Study on Anticancer Properties :

- A detailed investigation into the anticancer effects revealed that compounds with the methoxy group showed improved selectivity towards cancer cells over normal cells, suggesting a potential therapeutic window for targeting malignancies while sparing healthy tissue.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.